(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo
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Overview
Description
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[421]nonane,endo is a bicyclic compound characterized by the presence of two bromine atoms and an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo typically involves the bromination of a precursor compound. One common method involves the reaction of 9-oxabicyclo[4.2.1]nonane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration of reactants, and reaction time, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of oxo derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Reduction Reactions: The major product is the dihydro derivative.
Oxidation Reactions: Products include oxo derivatives with varying degrees of oxidation.
Scientific Research Applications
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxabicyclo structure play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of specific enzymes or by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S,6S)-2,5-diiodo-9-oxabicyclo[4.2.1]nonane: Similar structure but with iodine atoms instead of bromine.
(1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol: Contains hydroxyl groups instead of bromine atoms.
Uniqueness
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The oxabicyclo structure also contributes to its unique properties and applications.
Biological Activity
(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo is a bicyclic compound featuring two bromine atoms and an oxygen atom within its structure. This unique configuration contributes to its potential biological activity and reactivity in various chemical environments. The compound's molecular formula is C₈H₁₂Br₂O, and it is characterized by specific stereochemical configurations at its chiral centers.
Structural Characteristics
The presence of bromine atoms enhances the electrophilic nature of the compound, making it suitable for nucleophilic substitution reactions. These reactions are crucial for synthesizing more complex organic molecules and exploring therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C₈H₁₂Br₂O |
Structure Type | Bicyclic compound |
Key Functional Groups | Bromine atoms, Oxygen atom |
Synthesis and Reactivity
The synthesis of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane typically involves bromination reactions of precursor compounds under controlled conditions. The following methods are commonly employed:
- Bromination : Reaction with bromine in solvents like carbon tetrachloride or chloroform.
- Free Radical Mechanism : The reaction proceeds via a free radical mechanism leading to the dibromo derivative.
This compound's ability to undergo further chemical modifications makes it a versatile intermediate in synthetic organic chemistry.
Biological Activity and Applications
Research into the biological activity of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane has revealed several potential applications:
- Antimicrobial Properties : Studies indicate that brominated compounds often exhibit antimicrobial activity due to their ability to interact with biological membranes and disrupt cellular processes.
- Pharmacological Potential : The compound may serve as a scaffold for developing new pharmaceuticals targeting various biological pathways.
Case Study: Antimicrobial Activity
A study conducted on structurally similar dibrominated compounds demonstrated significant antimicrobial properties against various bacterial strains. The mechanism of action was attributed to the disruption of cell membrane integrity and interference with metabolic functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
9-Oxabicyclo[4.2.1]nonane | Bicyclic without halogens | Base structure for modifications |
1-Bromo-9-oxabicyclo[4.2.1]nonane | Contains one bromine atom | Less reactive than dibrominated version |
9-Oxabicyclononanediol | Hydroxy group instead of bromines | Potentially different biological activity |
The dibrominated structure enhances reactivity compared to non-brominated analogs and provides distinct pathways for chemical transformations and biological interactions.
Properties
Molecular Formula |
C8H12Br2O |
---|---|
Molecular Weight |
283.99 g/mol |
IUPAC Name |
(1S,2S,5R,6R)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H12Br2O/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-8H,1-4H2/t5-,6+,7-,8+ |
InChI Key |
OUPZIIVEHFFXQS-KVFPUHGPSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CC[C@H]([C@@H]1O2)Br)Br |
Canonical SMILES |
C1CC2C(CCC(C1O2)Br)Br |
Origin of Product |
United States |
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